REACTION_CXSMILES
|
Br[CH:2]1[CH2:7][C@@H:6]2[CH2:8][C:3]1([C:9]([OH:11])=[O:10])[CH2:4][CH2:5]2>[Zn].C(O)(=O)C>[C:3]12([C:9]([OH:11])=[O:10])[CH2:8][CH:6]([CH2:5][CH2:4]1)[CH2:7][CH2:2]2
|
Name
|
(4S)-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1C2(CC[C@H](C1)C2)C(=O)O
|
Name
|
|
Quantity
|
298 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-L reactor equipped with an overhead mechanical stirrer, condenser, nitrogen gas inlet port, temperature probe and reagent
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
WASH
|
Details
|
to rinse the walls of the reactor
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux (ca. 30 min)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The cooled
|
Type
|
CUSTOM
|
Details
|
(room temperature) reaction mixture
|
Type
|
WASH
|
Details
|
was washed with acetic acid (1 (300 mL) and ethyl acetate (1 (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
water (300 mL) was added
|
Type
|
CUSTOM
|
Details
|
precipitation
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 35° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Pentane (50 mL) was then added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously for 20 min during which time a fine white precipitate
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with pentane (20 mL), and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CCC(CC1)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |